Product packaging for Dimethoxydiphenylsilane(Cat. No.:CAS No. 6843-66-9)

Dimethoxydiphenylsilane

Cat. No.: B146717
CAS No.: 6843-66-9
M. Wt: 244.36 g/mol
InChI Key: AHUXYBVKTIBBJW-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds and Their Significance

Organosilicon compounds are a class of chemical compounds containing carbon-silicon bonds. wikipedia.org These compounds are notable for their unique properties, which distinguish them from other organic compounds. wikipedia.orgcfsilicones.com Key characteristics include thermal stability, flexibility, and hydrophobicity, making them valuable in a multitude of applications. cfsilicones.com Silicones, which are polymers with a repeating siloxane (Si-O-Si) backbone, are arguably the most well-known type of organosilicon compound and are used extensively as lubricants, sealants, and adhesives. cfsilicones.com The versatility of organosilicon compounds extends to electronics, where they serve as insulating materials, and in the pharmaceutical and life sciences sectors for applications like drug delivery systems and biosensors. cfsilicones.comontosight.ai

The significance of organosilicon compounds also lies in their role as intermediates and reagents in chemical synthesis. researchgate.net They are instrumental in creating complex organic molecules and are used as coupling agents to enhance adhesion between different materials. chemimpex.cominnospk.com

Chemical Structure and Classification of Dimethoxydiphenylsilane

This compound, with the chemical formula C₁₄H₁₆O₂Si, is a specific type of organosilicon compound. ontosight.ainih.gov Its structure features a central silicon atom bonded to two methoxy (B1213986) groups (-OCH₃) and two phenyl groups (C₆H₅). chemimpex.comsmolecule.com This structure places it within the classification of dialkoxysilanes. tcichemicals.com The presence of both hydrolyzable methoxy groups and stable phenyl groups imparts a unique reactivity to the molecule. ontosight.ai

Table 1: Chemical Identification of this compound

Identifier Value
IUPAC Name dimethoxy(diphenyl)silane nih.gov
CAS Number 6843-66-9 nih.gov
Molecular Formula C₁₄H₁₆O₂Si nih.govsigmaaldrich.com
Molecular Weight 244.36 g/mol nih.govsigmaaldrich.com
InChI InChI=1S/C14H16O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 nih.gov

| SMILES | COSi(C2=CC=CC=C2)OC nih.gov |

The molecule is achiral and possesses a tetrahedral geometry around the silicon atom. wikipedia.orgnih.gov The silicon-carbon bonds in organosilicon compounds like this compound are longer and weaker than carbon-carbon bonds, and the Si-C bond is polarized towards the carbon atom due to carbon's higher electronegativity. wikipedia.org

Historical Context and Evolution of this compound Research

The field of organosilicon chemistry dates back to 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org However, it was Frederic S. Kipping who conducted extensive research in the early 20th century, coining the term "silicone" and laying the groundwork for the field. wikipedia.org

Research specifically focusing on this compound has evolved to explore its utility in various domains. It is recognized as a key intermediate in the synthesis of silicone polymers, enhancing the properties of materials like coatings, sealants, and adhesives. chemimpex.cominnospk.com Its role as a coupling agent improves the interface between organic and inorganic materials, a crucial aspect in the manufacturing of composites like fiberglass. chemimpex.com

More recent research has investigated the use of this compound as a precursor for preparing silica (B1680970) and in modifying the surfaces of materials. smolecule.comacs.org For instance, studies have shown its application in creating this compound-treated biochar for the adsorption of pollutants. acs.org Furthermore, its potential as an electrolyte additive in high-voltage Li-ion batteries to prevent overcharging is an active area of investigation. sigmaaldrich.comresearchgate.net The synthesis of this compound itself has been a subject of study, with methods involving the reaction of diphenyldichlorosilane with methanol (B129727). researchgate.net The ongoing exploration of this compound continues to uncover new applications and refine its use in existing technologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O2Si B146717 Dimethoxydiphenylsilane CAS No. 6843-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethoxy(diphenyl)silane
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InChI

InChI=1S/C14H16O2Si/c1-15-17(16-2,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3
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InChI Key

AHUXYBVKTIBBJW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC
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Molecular Formula

C14H16O2Si
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Related CAS

121536-62-7
Record name Benzene, 1,1′-(dimethoxysilylene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID2044717
Record name Dimethoxy(diphenyl)silane
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Molecular Weight

244.36 g/mol
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS]
Record name Benzene, 1,1'-(dimethoxysilylene)bis-
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Record name Diphenyldimethoxysilane
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CAS No.

6843-66-9
Record name Diphenyldimethoxysilane
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Record name DIMETHOXYDIPHENYLSILANE
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Ii. Advanced Synthesis Methodologies for Dimethoxydiphenylsilane

Established Synthetic Routes and Reaction Mechanisms

The synthesis of alkoxysilanes, such as Dimethoxydiphenylsilane, has traditionally relied on the reaction of chlorosilanes with alcohols. mdpi.com However, the field has seen significant development, with a move towards more atom-economical and environmentally benign processes. mdpi.com

The use of dry solvents is critical for the successful synthesis of this compound from Diphenyldichlorosilane and methanol (B129727). researchgate.netasianpubs.org Solvents such as dry benzene (B151609) or pyridine (B92270) are often employed to provide an inert reaction medium. researchgate.netasianpubs.org The primary reason for the stringent requirement of anhydrous conditions is to prevent the hydrolysis of the highly reactive Diphenyldichlorosilane. smolecule.com Any moisture present in the reaction mixture would lead to the formation of silanols (Ph₂Si(OH)₂) which can then undergo condensation to form undesirable polysiloxane byproducts.

Pyridine, when used, serves a dual purpose. Besides acting as a solvent, it also functions as a base to neutralize the hydrogen chloride (HCl) gas that is evolved during the reaction. The neutralization of HCl is important as it drives the reaction to completion and prevents potential acid-catalyzed side reactions. The efficiency of various drying agents is quantified by the residual water content in the solvent, as detailed in the table below.

Table 1: Efficiency of Various Drying Agents for Solvents

Solvent Drying Agent Residual Water (ppm)
Tetrahydrofuran 3 Å molecular sieves <10
Tetrahydrofuran Sodium/benzophenone ~43
Dichloromethane 3 Å molecular sieves <10
Acetonitrile 3 Å molecular sieves <10
Methanol 3 Å molecular sieves ~10.5 (after 120h)

This table is a representation of data found in the sources and illustrates the importance of selecting the proper drying method to achieve the low water content necessary for this synthesis. pitt.eduyoutube.com

The synthesis of this compound via the reaction of Diphenyldichlorosilane and Methanol is typically carried out at low temperatures. researchgate.netasianpubs.org This is a crucial parameter to control the exothermic nature of the reaction and to minimize the formation of byproducts. Optimization of reaction conditions is key to maximizing the yield and purity of the final product. numberanalytics.com This process involves a systematic investigation of various factors that influence the reaction's outcome. numberanalytics.com

Key parameters for optimization include:

Temperature: Lower temperatures are generally preferred to control the reaction rate and selectivity.

Stoichiometry: The molar ratio of methanol to diphenyldichlorosilane is adjusted to ensure complete conversion. An excess of methanol can be used to drive the reaction forward.

Addition Rate: Slow, dropwise addition of one reactant to the other helps to maintain a low temperature and control the evolution of HCl gas.

Reaction Time: The reaction is monitored over time to determine the point of maximum conversion without significant byproduct formation. scielo.br

The overarching goal of optimization is to find a balance that maximizes yield and efficiency while minimizing energy consumption and waste generation. numberanalytics.com

In recent years, the direct dehydrogenative coupling of hydrosilanes with alcohols has emerged as a greener and more atom-economical alternative to the classical synthesis of alkoxysilanes from chlorosilanes. mdpi.comtandfonline.com This method avoids the use of halogenated starting materials and produces only hydrogen gas as a byproduct. tandfonline.com A wide array of catalysts, including transition metal complexes and metal-free systems, have been developed to promote this reaction. mdpi.comcsic.es

Among the earth-abundant metals, cobalt has proven to be an effective catalyst for the dehydrogenative coupling of hydrosilanes with alcohols to produce alkoxysilanes, also known as silyl (B83357) ethers. tandfonline.com Cobalt-based catalysts offer a sustainable alternative to precious metal catalysts. acs.org The catalytic process enables the efficient formation of Si-O bonds under mild conditions. tandfonline.com For instance, a cobalt-based catalyst system has been shown to be highly active for the one-pot synthesis of a variety of alkoxy-substituted silanes at room temperature with low catalyst loading. acs.org The effectiveness of different cobalt catalysts in the dehydrogenative coupling of phenylsilane (B129415) and methanol is presented below.

Table 2: Evaluation of Cobalt Catalysts for Dehydrogenative Coupling of Phenylsilane and Methanol

Catalyst Conversion (%) Product A (%) Product B (%) Product C (%)
[Co(OAc)(H₂O)₂(tpy)]OAc (cat-1) >99 5 95 -
Co(OAc)₂·4H₂O >99 - - >99
Co(acac)₂·H₂O >99 - - >99
Co(NO₃)₂·6H₂O 33 14.3 18.7 -

This table is based on data from a study on cobalt-catalyzed dehydrogenative coupling. Product A is the monomethoxylated silane (B1218182), Product B is the dimethoxylated silane, and Product C is the trimethoxylated silane. csic.es

In reactions involving hydrosilanes, alkenes, and alcohols, a key challenge is controlling the selectivity between two competing pathways: hydrosilylation (addition of Si-H across the C=C bond) and alkoxysilylation (formation of a Si-O-R bond). The ability to selectively favor one reaction over the other is of great synthetic importance.

Research has shown that the selectivity of these reactions can be controlled by several factors:

Solvent Mixture: The choice of solvent can influence the reaction pathway. It has been demonstrated that by varying the solvent mixture, one can control the selectivity towards either hydrosilylation or alkoxysilylation products. csic.es

Catalyst and Ligand Design: The nature of the catalyst and its associated ligands plays a pivotal role. For example, different iron-pincer catalysts can be tuned to favor either Markovnikov or anti-Markovnikov hydrosilylation products. nih.gov Similarly, in ruthenium-catalyzed reactions, the choice of a bulky phosphine (B1218219) ligand can direct the selectivity of alkyne hydrosilylation. pkusz.edu.cn The steric and electronic properties of the ligands surrounding the metal center can dictate which reaction pathway is kinetically or thermodynamically favored.

Substrate: The structure of the alkene or alkyne substrate can also influence the outcome of the reaction. rsc.org

Through careful manipulation of these parameters, it is possible to achieve high selectivity for the desired alkoxysilane product, thereby enhancing the efficiency and utility of these catalytic systems.

Other Dehydrogenative Coupling Reactions to Alkoxysilanes

Emerging Synthetic Strategies

The quest for improved synthesis of this compound has led to the development of innovative strategies that prioritize sustainability, efficiency, and selectivity. These methods often employ novel catalytic systems and reaction conditions to overcome the limitations of classical approaches.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly routes to alkoxysilanes, including this compound. A primary focus has been the move away from chlorine-based chemistry, which generates corrosive byproducts like hydrogen chloride.

One prominent green strategy is the direct synthesis of alkoxysilanes from elemental silicon and alcohols. This method eliminates the need for organochlorosilane intermediates, thereby providing a more atom-economical and less hazardous process colab.ws. For instance, the dehydrogenative coupling of diphenylsilane (B1312307) with methanol offers a direct, chlorine-free route to this compound csic.esacs.org. This reaction can be performed under mild conditions, often catalyzed by earth-abundant metals, and produces hydrogen gas as the only byproduct, aligning with green hydrogen production goals csic.es.

Another sustainable approach involves solvent-free synthesis conditions. Mechanochemical methods, such as ball milling, have been demonstrated for the direct synthesis of alkoxysilanes from silicon and an alcohol at near-room temperature bohrium.com. This technique not only eliminates the need for solvents but also can proceed with high purity of the resulting product bohrium.com. Furthermore, organocatalytic protocols are being developed for the synthesis of related silicon compounds under solvent-free conditions, offering an efficient and milder alternative to traditional methods nih.gov.

The use of green solvents, such as alcohols, which can also act as reagents, is another cornerstone of these eco-friendly approaches csic.es. These methods contribute to a circular economy by transforming readily available starting materials into valuable silicon precursors through sustainable catalytic processes csic.es.

Catalytic Systems for Enhanced Efficiency and Selectivity

The development of advanced catalytic systems is at the forefront of modern organic synthesis, and the production of this compound is no exception. Novel catalysts offer pathways to higher yields, greater selectivity, and milder reaction conditions.

Palladium catalysis is a powerful tool for the formation of carbon-silicon (C-Si) bonds, which are essential for the synthesis of arylsilanes like this compound. The most common approach is the palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) and a silylating agent rsc.org.

The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form an arylpalladium(II) halide intermediate nih.govlibretexts.org.

Transmetalation : The silylating agent exchanges its silyl group with the halide on the palladium complex. In the context of synthesizing this compound, this would involve a reagent capable of transferring a diphenyl(dimethoxy)silyl group or, more commonly, coupling phenyl groups to a silicon center nih.govlibretexts.org. The reactivity of the silicon reagent is crucial and can be enhanced using activators or by employing more reactive silylating agents like silylsilatranes kyoto-u.ac.jp.

Reductive Elimination : The final step involves the formation of the C-Si bond as the desired arylsilane product is eliminated from the palladium center, regenerating the active palladium(0) catalyst nih.govlibretexts.org.

Recent advancements have focused on developing activator-free conditions and utilizing more readily available starting materials, such as aryl chlorides and nitroarenes, making the process more practical and cost-effective rsc.orgkyoto-u.ac.jp. Highly efficient palladium-catalyzed C-H silylation reactions have also been developed, where a C-H bond is directly converted to a C-Si bond, offering a more atom-economical route nih.govrsc.org.

Table 1: Key Features of Palladium-Catalyzed Silylation Reactions
FeatureDescriptionResearch Findings
Catalyst Typically a Palladium(0) complex, often with phosphine ligands (e.g., SPhos, Buchwald's ligand). kyoto-u.ac.jporganic-chemistry.orgPd₂(dba)₃/SPhos system enables efficient silylation of aryl chlorides without an activator. kyoto-u.ac.jp
Reactants Aryl halides (I, Br, Cl) or pseudo-halides and a silylating agent (e.g., disilanes, silylsilatranes). kyoto-u.ac.jporganic-chemistry.orgSilylsilatranes show high reactivity in activator-free silylation of aryl chlorides. kyoto-u.ac.jp Nitroarenes can be used as aryl precursors, cleaving the C-NO₂ bond. rsc.org
Mechanism Involves oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.orgTransmetalation is often the rate-limiting step and can be facilitated by activators or highly reactive silanes. kyoto-u.ac.jp
Advantages High efficiency, broad substrate scope, and functional group tolerance. nih.govQuantitative yields have been achieved with low catalyst loading under mild conditions.

While the term "allylic arylation" is specific, the underlying principle of rhodium-catalyzed C-H activation and arylation is highly relevant for the synthesis of diarylsilanes. Rhodium catalysts are particularly effective at facilitating the coupling of arenes with silanes.

Two main strategies exist: the silylation of an aryl halide with a hydrosilane, or the arylation of a Si-H bond with an aryl halide. A mild and selective rhodium(I)-catalyzed silylation of aryl iodides and bromides with triethoxysilane (B36694) has been demonstrated to produce aryltriethoxysilanes in high yields organic-chemistry.org. The proposed mechanism for this transformation involves:

Formation of a silyl rhodium(I) complex.

Oxidative addition of the aryl halide to the rhodium center.

Reductive elimination of the arylsilane product organic-chemistry.org.

Alternatively, rhodium catalysts can activate C-H bonds in arenes for direct silylation or activate Si-H bonds in silanes for arylation acs.orgrsc.org. Rhodium(III) catalysts, for instance, can activate C-H bonds via an electrophilic deprotonation pathway, leading to an aryl-Rh(III) intermediate that can then react with a silylating agent escholarship.orgnih.gov. These methods are attractive as they can use simple arenes as starting materials, increasing step economy escholarship.org. The choice of catalyst and reaction conditions can precisely control the regioselectivity of the arylation ethz.chrsc.orgchemsoc.org.cn.

Table 2: Characteristics of Rhodium-Catalyzed C-Si Bond Formation
FeatureDescriptionResearch Findings
Catalyst Rhodium(I) or Rhodium(III) complexes, often with specialized ligands (e.g., Cp*). nih.govorganic-chemistry.org[Rh(cod)(MeCN)₂]BF₄ is an effective catalyst for silylating aryl halides with triethoxysilane. organic-chemistry.org
Reactants Aryl halides and hydrosilanes, or arenes and silylating agents. organic-chemistry.orgrsc.orgArylsilanes can be used as arylating reagents for various substrates, including indoles and enamides. nih.govgoogle.com
Mechanism Can proceed via oxidative addition/reductive elimination (Rh(I)) or C-H activation pathways (Rh(III)). organic-chemistry.orgacs.orgescholarship.orgThe rate-limiting step in some C-H silylations is not the C-H activation itself but another step in the catalytic cycle. acs.org
Advantages High selectivity, mild reaction conditions, and the ability to use environmentally friendly arylsilanes. google.comReactions can often be performed at room temperature, overcoming limitations of high-temperature methods. nih.gov

The use of group 5 metals, such as niobium, in catalysis is a growing field. Low-valent niobium complexes are the active catalytic species in many reactions, and these are often generated in situ from stable, higher-valent precursors like Niobium(V) chloride (NbCl₅) by using a reducing agent, such as zinc (Zn) dust acs.org. The reduction of NbCl₅ with Zn produces a low-valent niobium species that is highly reactive schlenklinesurvivalguide.com.

This catalytic system has been effectively used in various transformations, including reductive coupling and cycloaddition reactions nih.gov. For instance, a system comprising NbCl₅, Zn, and an alkoxysilane acts as an efficient catalyst for the synthesis of pyridine derivatives nih.gov. The role of the alkoxysilane in this system can be to modulate the activity and stability of the low-valent niobium catalyst.

While a specific application of the NbCl₅/Zn system for the direct synthesis of this compound is not extensively documented, the principle of generating a low-valent niobium catalyst for reductive silylation or coupling reactions is established nih.govresearchgate.net. Such a system could potentially catalyze the coupling of a phenyl precursor with a silicon source under reductive conditions. The generation of low-valent early transition metals using reductants like zinc offers a powerful method for enabling challenging chemical transformations acs.orgnih.gov.

Purification and Isolation Techniques for High Purity this compound

Achieving high purity is critical for many applications of this compound, particularly in the electronics and materials science sectors where it is used as a precursor for silica (B1680970) films rsc.orgrsc.orgrochester.edu. Several techniques are employed to purify the compound, each with its own advantages and challenges.

Distillation , particularly vacuum distillation , is one of the most common and effective methods for purifying liquid alkoxysilanes like this compound rochester.edubdl.cz. Since many organosilanes can decompose at high temperatures, reducing the pressure lowers the boiling point, allowing for safe and efficient separation from less volatile impurities or higher molecular weight byproducts rochester.edu. Static vacuum distillation is often used for purifying smaller volumes of volatile liquid reagents schlenklinesurvivalguide.com.

Crystallization is another effective purification technique, especially if the target compound is a solid at room temperature or can be derived from a solid precursor. For example, diphenylsilanediol (B146891), which can be synthesized from the hydrolysis of this compound, is a crystalline solid that can be purified by crystallization to remove metal impurities that are difficult to remove by distillation nih.govmdpi.com. The general process involves dissolving the impure solid in a suitable hot solvent and allowing it to cool slowly, whereupon pure crystals form, leaving impurities in the solution mt.comscribd.comgoogle.com.

Chromatography offers high-resolution separation but can be challenging for reactive organosilanes. In preparative High-Performance Liquid Chromatography (HPLC) , organosilanes may irreversibly bind to standard silica gel stationary phases chromnet.netplantaanalytica.comlabcompare.com. To overcome this, specialized columns with end-capped silica or silica hydride surfaces are used, which are more durable and less prone to reacting with the silane hplc.euchromatographyonline.com.

Finally, chemical purification methods can be employed. For instance, halide impurities in alkoxysilanes can be effectively removed by treating the crude product with zinc metal, followed by distillation bohrium.com. Similarly, trace acidic chlorides remaining after synthesis from chlorosilanes can be neutralized with ammonia, with the resulting ammonium (B1175870) chloride salt being filtered off before the final distillation step google.com. The purity of the final product is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) asianpubs.org.

Table 3: Comparison of Purification Techniques for this compound
TechniquePrincipleAdvantagesChallenges
Vacuum Distillation Separation based on differences in boiling points at reduced pressure. rochester.eduEffective for liquid products, removes non-volatile impurities, prevents thermal decomposition. Requires specialized equipment; may not separate compounds with close boiling points.
Crystallization Separation based on differences in solubility at varying temperatures. mt.comCan yield very high purity solid products, effective for removing occluded impurities. scribd.comOnly applicable to solid compounds or those that can be crystallized as solvates.
Preparative HPLC Separation based on differential partitioning between a mobile and stationary phase. plantaanalytica.comHigh resolution and selectivity, adaptable to various compound types. chromnet.netReactive silanes can irreversibly bind to silica gel; can be expensive and solvent-intensive. chromnet.netlabcompare.com
Chemical Treatment Removal of specific impurities via chemical reaction. bohrium.comgoogle.comHighly effective for targeted impurities (e.g., halides, acids). google.comRequires an additional reaction step and subsequent removal of byproducts.

Iii. Mechanistic Investigations and Reaction Pathways of Dimethoxydiphenylsilane

Hydrolysis and Condensation Reactions

The most characteristic reactions of dimethoxydiphenylsilane are hydrolysis and subsequent condensation, which form the basis of sol-gel processes and silicone polymer production. ontosight.aiunm.edursc.org These reactions involve the cleavage of methoxy (B1213986) groups and the formation of new siloxane linkages. ontosight.aiic.ac.uk

The transformation of this compound into polysiloxanes is a stepwise process initiated by hydrolysis. uni-saarland.de In the presence of water, the methoxy groups (-OCH₃) are susceptible to hydrolysis, a reaction that replaces them with hydroxyl groups (-OH), yielding diphenylsilanediol (B146891), a type of silanol (B1196071). ontosight.aiunm.edu This reaction releases methanol (B129727) as a byproduct.

Hydrolysis: (C₆H₅)₂Si(OCH₃)₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2CH₃OH

Silanols like diphenylsilanediol are often unstable intermediates and have a strong tendency to undergo self-condensation reactions to form more stable siloxane bonds (Si-O-Si). ic.ac.uknih.gov This condensation can occur in two ways: either through the reaction of two silanol groups to release a water molecule or through the reaction of a silanol group with a remaining methoxy group to release a molecule of methanol. unm.edulibretexts.org This process of forming siloxane bonds is fundamental to the creation of silicone polymers. ic.ac.uknih.gov The repetition of this condensation step leads to the formation of linear or cyclic oligomers and, ultimately, high-molecular-weight polymers. melscience.com

Condensation (Water-producing): 2(C₆H₅)₂Si(OH)₂ → HO-[Si(C₆H₅)₂-O]₂-H + H₂O Condensation (Alcohol-producing): (C₆H₅)₂Si(OH)₂ + (C₆H₅)₂Si(OCH₃)₂ → HO-[Si(C₆H₅)₂-O]-Si(C₆H₅)₂(OCH₃) + CH₃OH

The polycondensation of this compound is highly sensitive to various reaction conditions, which dictate the structure and properties of the final polymeric material. epo.org Key factors include the type of catalyst, pH, temperature, and the ratio of water to the silane (B1218182) precursor. unm.eduuni-saarland.de

Catalysts: Both acids and bases can catalyze the hydrolysis and condensation reactions. unm.eduic.ac.uk Acid catalysis typically involves the protonation of the methoxy group, making it a better leaving group. unm.edu Base catalysis, on the other hand, involves the nucleophilic attack of a hydroxide (B78521) or silanolate anion on the silicon atom. unm.edu The choice of catalyst has a significant influence on the reaction rates and can affect the occurrence of side reactions, potentially leading to gelation. mdpi.com

pH: The pH of the reaction medium affects the rates of both hydrolysis and condensation. For typical alkoxysilanes, the rate of hydrolysis is minimized at a pH of around 7, while the rate of condensation is slowest around pH 4. researchgate.net By controlling the pH, it is possible to favor one reaction over the other, thus influencing the final polymer structure. unm.edu

Temperature: Higher temperatures generally increase the rate of both hydrolysis and condensation reactions. rsc.org In melt polycondensation, the reaction is carried out at elevated temperatures, which can also facilitate the removal of volatile byproducts like water or methanol, driving the equilibrium towards polymer formation. gdckulgam.edu.in

Water Content: The amount of water available for hydrolysis is a critical parameter. Stoichiometric or excess water promotes complete hydrolysis before significant condensation occurs, leading to more branched, three-dimensional networks. uni-saarland.de Conversely, understoichiometric water addition results in the presence of unhydrolyzed alkoxy groups on the oligomeric intermediates, which can lead to more linear polymer structures. uni-saarland.deresearchgate.net

Table 1: Influence of Reaction Conditions on this compound Polycondensation

Parameter Condition Effect on Reaction Resulting Polymer Structure
Catalyst Acid (e.g., HCl) Accelerates hydrolysis by protonating -OCH₃ groups. unm.edu Tends to produce weakly branched, "polymeric" networks. unm.edu
Base (e.g., NH₃) Accelerates condensation via nucleophilic attack on Si. unm.edu Tends to produce more highly branched, "colloidal" particles. unm.edu
pH Low pH (<4) Hydrolysis rate is generally faster than condensation rate. researchgate.net Favors the formation of linear or less-branched polymers. uni-saarland.de
High pH (>7) Condensation rate is generally faster than hydrolysis rate. unm.edu Favors the formation of highly cross-linked networks and colloidal silica (B1680970). unm.edu
Temperature High Increases reaction rates and facilitates byproduct removal. rsc.orggdckulgam.edu.in Can lead to higher molecular weight and increased cross-linking.
Low Slower reaction rates. gdckulgam.edu.in Allows for better control over the reaction, potentially leading to more defined structures.
Water/Silane Ratio High (> stoichiometric) Promotes complete hydrolysis before condensation. uni-saarland.de Leads to dense, highly branched three-dimensional networks. uni-saarland.de

Silylene Generation and Trapping

Beyond hydrolysis and condensation, this compound can serve as a precursor for the generation of diphenylsilylene ((C₆H₅)₂Si:), a highly reactive intermediate. Silylenes are the silicon analogues of carbenes and are of significant interest in organosilicon chemistry. This compound is used as a reagent for preparing diphenylsilylene derivatives of diols. smolecule.com The generation of silylenes can be achieved through various methods, and their high reactivity necessitates the use of trapping agents to isolate and study them, often through the formation of disilene intermediates. acs.org

Electropolymerization Mechanisms in Electrochemical Systems

In the context of electrochemical systems, such as lithium-ion batteries, this compound can undergo electropolymerization. google.comsciengine.com This process involves the electrochemical oxidation of the monomer at the surface of an electrode. unimore.it The general mechanism for electropolymerization begins with the oxidation of monomer molecules near the electrode surface. unimore.it As the concentration of these oxidized monomers (radical cations) increases, they couple to form oligomers. unimore.it This process continues, leading to the growth of a polymer film on the electrode surface. researchgate.net In lithium-ion batteries, this compound is used as an electrolyte additive where its oxidative electropolymerization on the cathode surface at overcharge potentials forms a resistive polymer layer. sciengine.com This film helps to prevent further charging, thereby enhancing the safety of the battery. sciengine.com

Other Reactive Transformations and Functionalizations

This compound's reactivity extends to applications in organic synthesis as a functionalizing agent.

This compound has been identified as an acetylating reagent, used in organic synthesis to introduce acetyl groups into molecules. sigmaaldrich.comsmolecule.com Acetylation is a common and important transformation for protecting functional groups like alcohols, phenols, and amines, or for modifying the biological activity of molecules. frontiersin.orghumanjournals.com In this application, this compound reacts with a suitable nucleophile, such as an alcohol or phenol, under controlled conditions to transfer an acetyl equivalent, though the precise mechanism and scope are areas of ongoing investigation. smolecule.com This application highlights the versatility of this compound beyond polymer chemistry. sigmaaldrich.comsmolecule.com

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound C₁₄H₁₆O₂Si
Diphenylsilanediol C₁₂H₁₂O₂Si
Methanol CH₃OH
Water H₂O
Diphenylsilylene C₁₂H₁₀Si
Hydrochloric Acid HCl

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed process that forms carbon-carbon bonds by reacting an organosilane with an organic halide or triflate. wikipedia.orgorganic-chemistry.org The general mechanism follows a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com Initially, the organic halide undergoes oxidative addition to the palladium(0) catalyst, forming a palladium(II) complex. The crucial transmetalation step involves the transfer of the organic group from the silicon atom to the palladium center. organic-chemistry.org For this to occur, the organosilane must be activated, typically by a fluoride (B91410) source or a base. organic-chemistry.org This activation leads to the formation of a hypervalent, pentacoordinate silicon species, which is sufficiently reactive to undergo transmetalation. organic-chemistry.org The final step is reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing the cycle to continue. mdpi.com

The reactivity of the organosilane is significantly influenced by the substituents on the silicon atom. The presence of electron-withdrawing groups, such as the alkoxy groups in this compound, facilitates the formation of the reactive hypervalent silicate, making it more reactive in the Hiyama coupling compared to trialkylsilanes. organic-chemistry.orgchem-station.com

Detailed research has demonstrated the utility of this compound in Hiyama cross-coupling reactions, particularly with highly reactive electrophiles like arenediazonium salts. mdpi.com Qi and coworkers developed a method for the Hiyama coupling of this compound with various mono- and disubstituted arenediazonium tetrafluoroborate (B81430) salts. mdpi.comresearchgate.net These reactions proceed under remarkably mild conditions, utilizing a palladium(II) acetate (B1210297) catalyst in methanol at room temperature. mdpi.com This approach provides good to excellent yields of the corresponding biaryl products, demonstrating the efficiency of this compound as a coupling partner in these transformations. mdpi.com

The reaction between this compound and a bromo-substituted arenediazonium tetrafluoroborate salt, for instance, yielded the targeted bromo-substituted biaryl product in 89% yield after 6 hours at room temperature. mdpi.com The use of arenediazonium salts as electrophiles is advantageous as they are highly reactive, enabling the coupling to occur under less demanding conditions than those required for less reactive aryl halides. mdpi.comresearchgate.net

Electrophile (Arenediazonium Salt)OrganosilaneCatalystConditionsProductYield (%)Ref
4-Bromobenzenediazonium tetrafluoroborateThis compoundPd(OAc)₂ (5 mol%)Methanol, Room Temp, 6h4-Bromo-1,1'-biphenyl89 mdpi.com
4-Methylbenzenediazonium tetrafluoroborateThis compoundPd(OAc)₂ (5 mol%)Methanol, Room Temp4-Methyl-1,1'-biphenyl65-89 (range) mdpi.com

Beyond traditional palladium catalysis, this compound has been explored in other transition-metal-catalyzed systems. In the field of asymmetric synthesis, it has been used in a rhodium-catalyzed dynamic kinetic asymmetric Hiyama cross-coupling reaction. acs.orgnih.gov This process involves the reaction of aryl siloxanes with cyclic racemic allyl halides to produce valuable, enantiomerically enriched aryl-substituted cyclic products. nih.gov

In a study optimizing this transformation, this compound was tested as the aryl source in the reaction with racemic 3-chlorocyclohex-1-ene. acs.orgnih.gov While it demonstrated the desired reactivity and provided the product with excellent enantioselectivity (99% ee), the chemical yield was notably low at 21%. acs.orgnih.gov This highlights a trade-off between enantiocontrol and efficiency for this compound under these specific rhodium-catalyzed conditions. acs.org

ElectrophileOrganosilaneCatalyst SystemConditionsYield (%)Enantiomeric Excess (ee, %)Ref
Racemic 3-chlorocyclohex-1-eneThis compound[Rh(COD)(MeCN)₂][BF₄] / (S)-BINAPTHF, 60°C2199 acs.orgnih.gov

Iv. Advanced Spectroscopic Characterization and Computational Studies of Dimethoxydiphenylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of dimethoxydiphenylsilane, offering precise information about the hydrogen environments within the molecule.

The ¹H NMR spectrum of this compound provides definitive evidence of its molecular structure. The spectrum is characterized by distinct signals corresponding to the protons of the methoxy (B1213986) groups and the phenyl groups attached to the silicon atom. nih.govchemicalbook.com

In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the two methoxy (-OCH₃) groups appear as a sharp singlet. chemicalbook.com This single peak indicates the chemical equivalence of the six methoxy protons. The protons of the two phenyl groups (C₆H₅) generate a more complex multiplet pattern in the aromatic region of the spectrum. chemicalbook.com This complexity arises from the various electronic environments of the ortho, meta, and para protons on the phenyl rings.

Detailed analysis of the spectrum reveals the following chemical shifts:

A singlet at approximately 3.61 ppm is assigned to the six protons of the two methoxy groups. chemicalbook.com

A series of multiplets between 7.35 and 7.72 ppm correspond to the ten protons of the two phenyl rings. chemicalbook.com Specifically, signals around 7.65 ppm, 7.40 ppm, and 7.35 ppm can be resolved, representing the different protons on the aromatic rings. chemicalbook.com

The integration of these signals confirms the proton ratio, consistent with the C₁₄H₁₆O₂Si structure.

¹H NMR Spectroscopic Data for this compound

Assignment Chemical Shift (ppm) Multiplicity Solvent
Methoxy Protons (-OCH₃)3.608SingletCDCl₃
Phenyl Protons (ortho)~7.65MultipletCDCl₃
Phenyl Protons (meta, para)~7.35 - 7.40MultipletCDCl₃

Data sourced from ChemicalBook. chemicalbook.com

To gain deeper insight into reaction mechanisms and fragmentation processes, particularly in mass spectrometry, deuterium (B1214612) (D) labeling studies have been employed. researchgate.net By replacing specific hydrogen atoms with deuterium, the pathways of bond cleavage and atomic rearrangement can be traced. In studies of this compound's molecular ion, D-labeling has been crucial for understanding its decomposition. researchgate.net

Research has shown that in the fragmentation of the metastable molecular ion, almost complete scrambling of the methoxy hydrogens occurs before decomposition. researchgate.net This indicates that the hydrogen atoms from the methoxy groups become randomized, suggesting complex intramolecular rearrangements are a key feature of the ion's behavior prior to fragmentation. The extent of this H/D scrambling was found to increase as the internal energy of the molecular ion decreased. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in this compound. The IR spectrum displays distinct absorption bands that confirm the presence of Si-O-C linkages, aromatic C-H bonds, and aliphatic C-H bonds. nih.govacs.org

Key absorption peaks in the FTIR spectrum include:

~2930 cm⁻¹: Stretching vibrations corresponding to the C-H bonds of the methoxy groups. acs.org

~1549 cm⁻¹: C=C stretching vibrations characteristic of the aromatic phenyl rings. acs.org

~1051 cm⁻¹: A strong absorption band associated with the stretching vibrations of the Si-O bonds, a key indicator of the silane's structure. acs.orgnih.gov

~851 cm⁻¹ and ~776 cm⁻¹: Bending vibrations of the C-H bonds on the aromatic rings. acs.org

The presence of the strong Si-O bond absorption is a definitive feature in the IR analysis of alkoxysilanes like this compound. acs.orgnih.gov

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2930C-H StretchAliphatic (sp³ C-H)
~1549C=C StretchAromatic Ring
~1051Si-O StretchSiloxane
~851 / ~776C-H BendAromatic (sp² C-H)

Data sourced from ACS Publications and PubMed Central. acs.orgnih.gov

Mass Spectrometry (MS) and Metastable Ion Studies

Mass spectrometry provides critical information on the molecular weight of this compound and reveals its fragmentation behavior upon ionization. Electron ionization (EI) mass spectrometry studies have been particularly informative. nist.govmassbank.jp

The mass spectrum shows a molecular ion [M]⁺ peak at a mass-to-charge ratio (m/z) of 244, which corresponds to the molecular weight of C₁₄H₁₆O₂Si. chemicalbook.commassbank.jp

The study of the unimolecular dissociation of the this compound molecular ion reveals complex fragmentation pathways. researchgate.net Unlike its carbon analogues, the metastable molecular ion of this compound undergoes several competing fragmentation reactions. researchgate.net

The primary fragmentation routes observed include the elimination of neutral molecules and the formation of radical cations:

Loss of a methoxy radical (•OCH₃): This is a common pathway for alkoxysilanes.

Loss of a phenyl radical (•C₆H₅): This leads to a significant fragment ion. researchgate.net

Elimination of a methanol (B129727) molecule (CH₃OH): A rearrangement process that results in a stable neutral loss. researchgate.net

Elimination of a benzene (B151609) molecule (C₆H₆): Another rearrangement-driven fragmentation. researchgate.net

Loss of a C₇H₇• radical: This suggests significant skeletal rearrangement prior to fragmentation. researchgate.net

These initial fragmentations are often followed by the consecutive elimination of a formaldehyde (B43269) (H₂CO) molecule, a characteristic fragmentation pattern for alkoxysilanes. researchgate.net The base peak in the mass spectrum is often observed at m/z 167. chemicalbook.commassbank.jp

Prominent Ions in the Mass Spectrum of this compound

m/z Value Relative Intensity (%) Proposed Fragment
24439.3[M]⁺
167100[M - C₆H₅ - CH₃]⁺ or similar
16631.1[M - C₆H₆ - CH₃]⁺ or similar
15427.5[M - C₆H₅ - OCH₃]⁺
13726.4C₇H₅OSi⁺

Data sourced from MassBank and ChemicalBook. chemicalbook.commassbank.jp

The fragmentation behavior of this compound is notably more complex when compared to its direct carbon analogue, dimethoxydiphenylmethane. researchgate.net Studies using mass-analyzed ion kinetic energy spectroscopy show that while the carbon analogue's metastable molecular ion primarily fragments by eliminating a single methoxy radical, the silicon compound displays a much richer fragmentation chemistry. researchgate.net

The silicon center in this compound facilitates rearrangements that allow for the elimination of stable neutral molecules like methanol and benzene, pathways not observed for the carbon equivalent. This highlights the significant influence of the silicon atom on the gas-phase ion chemistry of the molecule, promoting rearrangement reactions that are less favorable in analogous carbon-centered ions. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top 1 to 10 nanometers of a material's surface. unimi.it The method involves irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. micro.org.auwikipedia.org The kinetic energy of these ejected photoelectrons is measured, and their binding energy is calculated, which is characteristic of the element and its specific chemical environment. unimi.itwikipedia.org

For this compound, XPS analysis would provide a detailed characterization of its surface chemistry. The survey scan would quantify the relative atomic concentrations of silicon (Si), oxygen (O), and carbon (C), confirming the empirical formula at the surface. High-resolution scans of the individual elemental regions would offer insight into the bonding arrangements.

Silicon (Si 2p): The binding energy of the Si 2p peak would be characteristic of a silicon atom bonded to two oxygen atoms and two phenyl groups. Any surface oxidation or hydrolysis would be detectable as shifts in this binding energy or the appearance of new peaks corresponding to Si-O-Si or Si-OH species.

Oxygen (O 1s): The O 1s spectrum would be expected to show a primary peak corresponding to the silicon-oxygen bond (Si-O-C). The presence of surface contaminants or degradation products, such as adsorbed water or carbonates, would be revealed by additional peaks at different binding energies.

Carbon (C 1s): The C 1s spectrum would be more complex. It would be deconvoluted into at least two peaks: one for the carbon atoms in the phenyl rings (C-C/C-H bonds) and another at a higher binding energy for the methoxy group carbons (C-O bond).

This non-destructive technique is invaluable for assessing the purity, composition, and chemical integrity of this compound surfaces, especially after synthesis or when used as a coating or surface modifier. micro.org.auwikipedia.org

Table 1: Illustrative XPS Data for this compound Surface Analysis

ElementOrbitalExpected Binding Energy (eV) RangeChemical State Information
Si2p101.5 - 103.0Corresponds to the O-Si-O backbone. Shifts indicate changes in the silicon oxidation state or bonding environment.
O1s532.0 - 533.5Primarily from the Si-O-C methoxy linkages. Higher energy shoulders could indicate adsorbed water or hydroxyl groups.
C1s284.5 - 285.5 (Major) 286.0 - 287.0 (Minor)The major peak relates to the phenyl rings (C-C, C-H). The minor, higher energy peak corresponds to the methoxy carbons (C-O).

Electrochemical Impedance Spectroscopy (EIS) in Battery Applications

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the electrochemical processes occurring within a system, such as a lithium-ion battery. spectroscopyonline.comjecst.org It works by applying a small amplitude alternating current (AC) signal over a wide range of frequencies and measuring the resulting impedance. spectroscopyonline.com The data, often presented as a Nyquist plot, can be modeled with an equivalent electrical circuit to separate and quantify various resistive and capacitive elements within the battery, such as electrolyte resistance, charge-transfer resistance, and the properties of the Solid Electrolyte Interphase (SEI) layer. jecst.orgbiologic.net

This compound has been identified as a promising electrolyte additive for high-voltage Li-ion batteries. ablesci.com In this context, EIS is a critical tool for evaluating its impact on battery performance and stability. By comparing the impedance spectra of cells with and without the additive, researchers can elucidate the mechanisms by which it functions.

Key insights from EIS studies would include:

SEI Layer Modification: A primary role of electrolyte additives is to form a stable SEI layer on the electrode surface. EIS can measure the resistance and capacitance of this layer. A decrease in SEI resistance after cycling could indicate that this compound contributes to a more ionically conductive and stable protective film, which is crucial for long-term battery health. biologic.net

Charge-Transfer Kinetics: The charge-transfer resistance (Rct), represented by a semicircle in the mid-frequency region of the Nyquist plot, relates to the ease of lithium-ion transfer at the electrode-electrolyte interface. jecst.orgmdpi.com A lower Rct in the presence of this compound would suggest it facilitates faster electrochemical reactions, improving the battery's power capability.

Ohmic Resistance: The high-frequency intercept with the real axis corresponds to the total ohmic resistance of the cell components, including the electrolyte. biologic.net Changes in this value can reflect how the additive alters the bulk conductivity of the electrolyte.

Table 2: Application of EIS in Characterizing this compound as a Battery Additive

EIS ParameterFrequency RangeInformation Gained on this compound's Role
Ohmic Resistance (Rs)HighMeasures impact on bulk electrolyte conductivity.
SEI Resistance (Rsei)Medium-HighQuantifies the ionic conductivity of the SEI layer formed by the additive. A lower, stable value is desirable.
Charge-Transfer Resistance (Rct)MediumIndicates the effect on the kinetics of the lithium-ion transfer reaction at the electrode surface.
Warburg Impedance (Zw)LowProvides information on solid-state diffusion of lithium ions within the electrode material. biologic.net

Thermogravimetric Analysis (TGA) for Thermal Degradation Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mt.cometamu.edu This method is fundamental for determining the thermal stability and decomposition profile of materials. mt.com As the sample is heated, it may lose mass due to processes like decomposition, evaporation, or oxidation. The resulting TGA curve plots the percentage of weight loss against temperature.

For this compound, TGA provides critical data on its thermal limits. A typical TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere (e.g., nitrogen) to study its decomposition pathway without oxidation. researchgate.net The TGA thermogram would reveal:

Onset of Decomposition: The temperature at which the compound begins to lose mass, indicating the start of thermal degradation. This is a key measure of its thermal stability.

Decomposition Stages: The TGA curve may show one or more distinct steps, each corresponding to the loss of a specific part of the molecule. For this compound, one might observe an initial mass loss corresponding to the methoxy groups, followed by the degradation of the phenyl groups at higher temperatures.

Residual Mass: The amount of material remaining at the end of the experiment. For organosilicon compounds like this compound, this residue is often a form of silica (B1680970) or silicon carbide, depending on the atmosphere.

This information is vital for applications where the compound might be exposed to high temperatures, such as in the synthesis of polymers or as an additive in high-voltage batteries where thermal runaway is a concern. researchgate.netcolab.ws

Table 3: Hypothetical TGA Data for Thermal Degradation of this compound in an Inert Atmosphere

Temperature Range (°C)% Weight LossCorresponding Event
< 200~0%Stable region, no significant mass loss.
200 - 350~25-30%First decomposition step, potentially corresponding to the loss of the two methoxy groups.
350 - 600~60-70%Second decomposition step, attributed to the breakdown and volatilization of the phenyl groups.
> 600-Stable residual mass, likely consisting of a silicon-based ceramic material.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides theoretical tools to investigate molecular structures, properties, and reaction mechanisms at the atomic level, complementing experimental findings.

High-accuracy composite methods, such as the Complete Basis Set (CBS) methods, are used to compute precise thermodynamic quantities. wikipedia.org The CBS-QB3 method is a well-established computational recipe that approximates high-level calculations by combining results from several lower-level steps to achieve an accuracy of about 1 kcal/mol for small to medium-sized molecules. wikipedia.orggaussian.com

While no specific CBS-QB3 study on this compound is available in the searched results, its application would be highly valuable for:

Accurate Energetics: Calculating a precise gas-phase enthalpy of formation, which is a fundamental thermochemical property.

Bond Dissociation Energies: Determining the energy required to break specific bonds within the molecule, such as the Si-O, O-C, or Si-C bonds. This data is crucial for understanding its degradation pathways.

Reaction Enthalpies: Predicting the energetics of reactions involving this compound with high confidence, which can help in designing synthetic routes or understanding its role in processes like electrolyte decomposition.

The CBS-QB3 method serves as a computational benchmark against which less accurate but faster methods, like DFT, can be compared. nih.govnih.gov

Density Functional Theory (DFT) is a versatile quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. imperial.ac.ukyoutube.com It is particularly powerful for studying complex reaction mechanisms, including the geometry and stability of transition states and intermediates. osti.govqub.ac.uk

For this compound, DFT simulations are instrumental in understanding its reactivity. Researchers can model potential reaction pathways, for instance, in its role as a battery electrolyte additive. This could involve:

Modeling Reaction Intermediates: Simulating the structures and energies of radical or ionic species formed during the electrochemical reduction or oxidation of this compound at the electrode surface.

Investigating SEI Formation: Modeling how this compound molecules interact with the electrode surface and with other electrolyte components to form the protective SEI layer. DFT can help predict the most likely decomposition products that constitute this layer.

Vibrational Spectra Prediction: Calculating theoretical infrared and Raman spectra that can be compared with experimental data to confirm the identity of reaction products or intermediates. epstem.net

By mapping out the potential energy surface of a reaction, DFT can provide a mechanistic rationale for the observed experimental outcomes, guiding the development of improved materials and processes. osti.gov

Table 4: Comparison of Computational Chemistry Methods for Studying this compound

MethodPrimary ApplicationInformation ObtainedComputational Cost
CBS-QB3 High-accuracy thermochemistryPrecise enthalpies of formation, bond energies, reaction enthalpies. wikipedia.orggaussian.comHigh
DFT Reaction mechanisms, electronic structureGeometries of intermediates and transition states, reaction energy profiles, simulated spectra. osti.govepstem.netModerate

V. Applications in Material Science and Engineering

Precursor in Silica (B1680970) and Hybrid Material Synthesis

Dimethoxydiphenylsilane is extensively utilized as a precursor for creating silica-based materials with tailored properties. The presence of phenyl groups in the DMDPS molecule imparts hydrophobicity and can influence the pore structure of the resulting silica network. This makes it a precursor of choice for applications requiring specific surface characteristics and controlled porosity.

The synthesis of hybrid materials using DMDPS is an area of significant interest. By co-condensing DMDPS with other organosilanes or incorporating it into organic polymer matrices, materials that combine the advantageous properties of both organic and inorganic components can be fabricated. core.ac.uk These hybrid materials often exhibit enhanced thermal stability, mechanical strength, and specific functionalities derived from the organic and inorganic constituents. For instance, silica-cyclodextrin hybrid materials have been synthesized for potential applications in environmental remediation and pharmaceuticals, demonstrating the versatility of silica precursors in creating functional composites. mdpi.comfrontiersin.org

Sol-Gel Processing for Nanoparticle and Film Formation

The sol-gel process is a widely employed wet-chemical technique for producing solid materials from small molecules, and it is particularly well-suited for the use of precursors like this compound. wikipedia.orgyoutube.com This method involves the transition of a colloidal solution (sol) into an integrated network (gel), which can then be processed to form nanoparticles, thin films, or monolithic structures. wikipedia.orgresearchgate.net The sol-gel approach offers the advantage of low-temperature processing and fine control over the chemical composition and microstructure of the final product. wikipedia.orgresearchgate.net

When DMDPS is used in sol-gel synthesis, the hydrolysis and condensation of its methoxy (B1213986) groups lead to the formation of a siloxane (Si-O-Si) network. The bulky phenyl groups remain attached to the silicon atoms, influencing the spatial arrangement of the network and the resulting material properties. This allows for the creation of nanoparticles and films with specific functionalities. The process can be tailored to produce materials with varying degrees of porosity and surface chemistry, making it a versatile tool for fabricating advanced materials. researchgate.netnih.gov

The precise control of pore size and morphology in silica membranes is critical for their application in gas separation and filtration. The choice of silica precursor plays a significant role in determining these properties. jst.go.jp By using organoalkoxysilanes with different organic groups, the pore size of the resulting silica network can be tuned. For instance, using larger precursors can lead to the formation of membranes with larger pores. jst.go.jp

Research has shown that the physical properties of mesoporous silica nanoparticles, such as pore size, can regulate their performance in applications like antigen delivery. nih.gov While not directly mentioning DMDPS, this highlights the principle that modifying the silica structure at the nanoscale through precursor chemistry can have a profound impact on the material's function. The incorporation of the bulky phenyl groups from DMDPS during the sol-gel or chemical vapor deposition process can create a specific pore structure, which is advantageous for certain separation applications.

This compound is a key component in the formulation of organic-inorganic hybrid materials. These materials are designed to combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., rigidity, thermal stability). The sol-gel process is a common method for preparing these hybrids, where precursors like DMDPS are co-polymerized with organic monomers or polymers. nih.govnih.gov

Chemical Vapor Deposition (CVD) for Membrane Fabrication

Chemical Vapor Deposition (CVD) is a powerful technique for fabricating thin, high-performance membranes. gelest.comyoutube.com In this process, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. gelest.com DMDPS, due to its volatility and reactivity, is a suitable precursor for the CVD of silica-based membranes. The use of CVD allows for the deposition of very thin and uniform selective layers on porous supports, which is crucial for achieving high permeance and selectivity in gas separation. mdpi.comresearchgate.net

Silica membranes prepared by CVD are particularly attractive for hydrogen separation due to their ability to form micropores with sizes that favor the transport of smaller molecules like hydrogen over larger ones. nih.govmdpi.com The properties of the final membrane, including its pore size and hydrothermal stability, can be influenced by the choice of the silica precursor and the deposition conditions. mdpi.comnih.gov

The development of efficient and cost-effective membranes for hydrogen purification is a critical area of research, driven by the increasing demand for high-purity hydrogen in various industrial applications, including fuel cells. mdpi.comenea.it Silica membranes derived from precursors like this compound have shown significant promise in this area. mdpi.com

Studies have demonstrated that silica membranes prepared by CVD using DMDPS can achieve high hydrogen permeance and selectivity. For example, H₂ permeance in the order of 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹ and a H₂/SF₆ selectivity of 6800 at 300 °C have been reported, which is comparable to the performance of more expensive palladium membranes. mdpi.com The phenyl groups in the DMDPS-derived silica network are thought to create appropriately sized micropores that allow for the selective passage of hydrogen molecules while hindering larger gas molecules. jst.go.jp The performance of these membranes can be further optimized by tuning the CVD process parameters and by modifying the membrane structure, for instance, by doping with other elements to improve hydrothermal stability. nih.gov

PrecursorH₂ Permeance (mol m⁻² s⁻¹ Pa⁻¹)H₂/N₂ SelectivityH₂/SF₆ SelectivityTemperature (°C)Reference
DMDPS~10⁻⁶-6800300 mdpi.com
DMDMOS> 10⁻⁷>100-- nih.gov

The permeation characteristics of gases through silica membranes are determined by the interplay of molecular sieving and surface diffusion mechanisms, which are in turn governed by the membrane's pore size distribution and surface chemistry. The choice of precursor, such as this compound, directly influences these properties.

Role in Polymer and Composite Material Development

This compound serves as a critical component in the creation and modification of certain polymers and composites, influencing their fundamental properties through several mechanisms.

Silicone-Based Products: Adhesives, Sealants, Coatings

This compound is utilized as a coupling agent and an intermediate in the synthesis of silicone-based products. chemimpex.com It plays a role in formulations for adhesives and sealants, where it helps to improve the adhesion between organic and inorganic materials, leading to stronger and more durable bonds. chemimpex.cominnospk.com In the realm of protective coatings, it is a key ingredient that imparts resistance to moisture and chemicals. chemimpex.com Furthermore, this compound acts as a basic intermediate for producing phenyl silicone resins and fluids, which are valued for their high thermal stability. cfmats.com A crosspolymer of this compound and triethoxycaprylylsilane has been documented for use as a coating agent for zinc oxide nanoparticles. hc-sc.gc.ca The non-polar nature of coatings derived from silanes like this compound offers protection for composite structures. gelest.com

Enhancement of Mechanical and Thermal Properties

This compound contributes to the enhancement of mechanical and thermal properties, primarily through its incorporation into polymer structures. In one study, it was used as a raw material, along with dimethyldimethoxysilane and 3-glycidoxy-propyltrimethoxysilane, to prepare an epoxy-functionalized polysiloxane. researchgate.net This resulting polysiloxane, when added to an epoxy resin system, significantly improved the failure strain and fracture toughness without compromising tensile strength. researchgate.net The enhancement was attributed to the flexibility of the siloxane (–Si–O–Si–) backbone. researchgate.net The thermal stability of the modified epoxy resin was also improved, with the silicon-containing components forming a protective, dense Si-C barrier layer during combustion. researchgate.net In another application, a modified epoxy resin containing this compound was developed for carbon fiber-reinforced composite materials intended for liquid oxygen tanks, demonstrating superior mechanical properties at both room and cryogenic (90 K) temperatures. colab.ws

Polymerization Mechanisms with this compound as an External Donor

In the field of polymer chemistry, this compound (sometimes referred to as D-Donor in literature, though this term more commonly refers to dicyclopentyldimethoxysilane) functions as an external electron donor in Ziegler-Natta catalyzed propylene (B89431) polymerization. cfmats.comgoogle.commdpi.com External donors are crucial additives used to control the properties of the final polypropylene (B1209903) product, such as its stereoregularity, molecular weight, and the amount of xylene-soluble material. google.com

The primary role of an alkoxysilane external donor like this compound is to improve the stereospecificity of the catalyst system. researchgate.net Ziegler-Natta catalysts possess various types of active sites, some of which produce the desired highly crystalline, isotactic polypropylene, while others produce amorphous, atactic polypropylene. The external donor selectively poisons or deactivates the non-stereospecific active sites, thereby increasing the proportion of the isotactic polymer in the final product. researchgate.net The chemical structure of the external donor significantly influences the catalyst's properties and the resulting polymer's molecular weight. buct.edu.cn

Electrochemical Applications in Energy Storage

Beyond polymer science, this compound has found a critical application in the field of energy storage, specifically as a functional component in the electrolyte of lithium-ion batteries.

Electrolyte Additive for Lithium-Ion Batteries

Overcharge Protection Mechanisms

A key function of this compound as an electrolyte additive is to provide overcharge protection, a critical safety feature for lithium-ion batteries. epa.gov Overcharging can lead to dangerous conditions, including thermal runaway. DDS mitigates this risk through a unique mechanism. When a battery cell is overcharged to a high potential, specifically around 4.9 V (vs. Li/Li+), the this compound in the electrolyte undergoes electrochemical polymerization. epa.gov This process results in the formation of an insulating polymer layer that deposits on the surface of the cathode and the separator. This polymer layer significantly increases the internal resistance of the cell, which in turn slows down and postpones the rise in voltage during the overcharge event, effectively preventing the battery from reaching more dangerous states. epa.gov

Formation of Surface Passivation Films

While direct research on the use of this compound for forming surface passivation films is not extensively detailed in the provided search results, the underlying principles of using organosilanes for surface modification are well-established. Organosilanes, in general, are frequently employed to create protective layers on various substrates. This process typically involves the hydrolysis of the alkoxy groups (in this case, methoxy groups) to form silanol (B1196071) (Si-OH) groups. These silanol groups can then condense with hydroxyl groups present on the surface of a material, forming a stable, covalent Si-O-substrate bond. Subsequent condensation between adjacent silanol molecules can lead to the formation of a cross-linked polysiloxane film on the surface. This film acts as a passivation layer, protecting the underlying material from environmental factors.

Surface Modification and Adsorption Phenomena

Adsorption on Biochar Materials for Pollutant Mitigation

The modification of biochar with various chemical compounds to enhance its pollutant adsorption capabilities is a significant area of research. mdpi.commsstate.edu While the direct application of this compound to biochar is not explicitly detailed, the principles of modifying biochar with silicon-containing compounds have been explored. For instance, modifying biochar with silicon can be achieved through a one-step sintering process, which has been shown to improve the adsorption capacity for certain pollutants like copper ions. nih.gov

Biochar's inherent properties, such as its porous structure, large surface area, and the presence of surface functional groups, make it a promising adsorbent for water treatment. mdpi.com However, pristine biochar often has a limited capacity for pollutant removal, necessitating modifications to enhance its effectiveness. nih.gov These modifications can alter the surface chemistry, pore structure, and functional groups of the biochar, thereby improving its ability to adsorb a wide range of contaminants. mdpi.commsstate.edu

Adsorption Mechanisms (e.g., Electron Donor–Acceptor, π–π Interactions)

The adsorption of pollutants onto biochar and modified biochar materials can occur through various mechanisms. Among these, electron donor-acceptor (EDA) interactions and π-π interactions are significant, particularly for the adsorption of organic compounds. nih.govresearchgate.net

Electron Donor-Acceptor (EDA) Interactions: In this mechanism, the aromatic rings of the biochar can act as either electron donors or acceptors, depending on the nature of the pollutant molecule. nih.gov For instance, biochar produced at high temperatures tends to have a more condensed aromatic structure, which can act as a π-donor, interacting with pollutants that are π-acceptors. researchgate.net The presence of electron-withdrawing or electron-donating functional groups on both the biochar surface and the pollutant molecule plays a crucial role in the strength of these interactions.

π-π Interactions: These interactions occur between the π-electron systems of the aromatic rings of the biochar and the aromatic rings of certain pollutants. researchgate.netnih.gov The stacking of these aromatic structures facilitates the adsorption of the pollutant onto the biochar surface. The efficiency of π-π stacking can be influenced by the degree of graphitization of the biochar, which is typically higher at elevated pyrolysis temperatures. mdpi.com

Other adsorption mechanisms that can contribute to pollutant removal by biochar include pore filling, hydrogen bonding, and electrostatic interactions. mdpi.com The specific mechanisms at play depend on the characteristics of the biochar, the pollutant, and the aqueous environment.

Impact on Surface Area and Functional Groups

The modification of biochar can significantly alter its physical and chemical properties, including its surface area and the types and abundance of surface functional groups.

Surface Area: The effect of modification on the surface area of biochar can vary. Some modification processes can lead to an increase in the specific surface area and pore volume by clearing blocked pores or creating new ones. mdpi.com For example, activation with agents like phosphoric acid can significantly increase the porosity of biochar. mdpi.com Conversely, other modifications might lead to a decrease in surface area if the modifying agent blocks the pores.

Functional Groups: The type and density of functional groups on the biochar surface are critical for its adsorption capacity. nih.govresearchgate.net Pyrolysis temperature is a key factor influencing the presence of functional groups; lower temperatures generally favor the formation of oxygen-containing functional groups like carboxyl, hydroxyl, and carbonyl groups. researchgate.net Chemical modification can introduce new functional groups or alter existing ones. For example, treatment with acids or bases can change the balance of acidic and basic functional groups on the surface. nih.govmdpi.com The introduction of silicon-containing functional groups through modification with compounds like this compound could potentially introduce new adsorption sites and alter the surface chemistry of the biochar.

Vi. Emerging Research Areas and Future Directions

Biomedical Applications of Organosilicon Compounds

Organosilicon compounds, as a class, are increasingly investigated for biomedical applications due to their biocompatibility, stability, and tunable properties. iust.ac.irsci-hub.se These compounds are integral to the development of advanced medical devices, drug delivery systems, and tissue engineering scaffolds. hskbrchemical.comnih.gov Specifically, organosilicon compounds like dimethoxydiphenylsilane are finding use in the creation of biosensors, drug delivery platforms, and the surface modification of biomedical devices to improve their performance and compatibility within the human body. ontosight.ai

The unique properties of organosilicon compounds make them ideal candidates for sophisticated biomedical systems that require high sensitivity and stability. nih.gov In the realm of drug delivery, organosilicon-based nanocarriers, such as nanoparticles and microcapsules, can be engineered to improve drug stability, prolong their half-life in plasma, and enable controlled or targeted release. ontosight.aihskbrchemical.com These carriers can be designed with porous structures, allowing for the gradual release of therapeutics by adjusting the pore size and porosity. hskbrchemical.com

Biosensors, devices that convert a biological response into a measurable signal, also benefit from organosilicon chemistry. nih.govmdpi.com Organosilicon compounds are used to modify sensor surfaces, enhancing their selectivity and sensitivity for detecting specific biomolecules, which is crucial for diagnosing and monitoring diseases like cancer. mdpi.comnih.gov For instance, mesoporous organosilicon nanoparticles have been used in developing core-shell nanostructures for targeted cancer therapy. mdpi.comresearchgate.net While the field is broad, this compound is specifically identified as an organosilicon compound with applications in the development of biosensors and drug delivery systems. ontosight.ai

Table 1: Applications of Organosilicon Compounds in Biosensors and Drug Delivery

Application AreaRole of Organosilicon CompoundKey Research FindingsCitations
Drug Delivery Forms nanocarriers (nanoparticles, microcapsules) for controlled and targeted drug release.Improves drug stability and prolongs plasma half-life; allows for gradual release by tuning porosity. ontosight.aihskbrchemical.com
Biosensors Used for surface modification of sensor components to enhance selectivity and sensitivity.Enables highly sensitive detection of biological molecules for disease diagnostics. ontosight.aimdpi.comnih.gov
Oncotheranostics Component of core-shell nanostructures for combined cancer therapy and diagnostics.Mesoporous organosilicon nanoparticles (MONs) used to create systems for ferroptosis and magnetic targeting. mdpi.comresearchgate.net

The interaction between a biomedical device and the host's biological environment is dictated by its surface properties. Organosilicon compounds are extensively used to modify the surfaces of medical devices to enhance their biocompatibility and functionality. coatingsworld.comtaylorfrancis.com These modifications can create surfaces that are either hydrophobic (water-repellent) or hydrophilic (water-attracting), depending on the specific need. coatingsworld.com For example, hydrophobic coatings are useful on surgical tools to ensure blood and tissue sheet off easily, while hydrophilic surfaces can facilitate protein bonding. coatingsworld.com

This compound plays a direct role in this area. It has been used to modify silica (B1680970) nanoparticles, rendering them hydrophobic. researchgate.net These modified nanoparticles can then be incorporated into coatings to improve properties like crack resistance. researchgate.net The ability of silane-based coatings to form stable bonds with various substrates like metals and polymers enhances the durability and biocompatibility of medical implants and diagnostic tools. ontosight.ai Furthermore, these coatings can create non-fouling surfaces that reduce the adhesion of proteins and cells, a critical feature for preventing implant rejection and infection. ontosight.ainih.gov

Catalysis and Organometallic Complexes

Organometallic chemistry, which studies compounds with metal-carbon bonds, is fundamental to catalysis. dspaces.org Organometallic complexes are widely used as catalysts in industrial processes, including polymerizations and the synthesis of fine chemicals. dspaces.orguio.no

This compound serves as a crucial component in certain catalytic systems. A significant application is its use as a cocatalyst, or third component, in highly effective catalyst systems for propylene (B89431) polymerization. betelychina.com In this role, its primary function is to enhance the "orienteering skill" of the catalyst, which in turn improves the isotacticity (the stereochemical regularity) of the resulting polypropylene (B1209903), a key factor for the polymer's quality. betelychina.com

Furthermore, research into sustainable chemical synthesis has highlighted the catalytic formation of this compound. In studies of a cobalt-based catalytic system for the hydroalkoxysilylation of diphenylsilane (B1312307) with methanol (B129727), this compound was detected as a product, although its formation was slower compared to less sterically hindered silanes. csic.esnih.gov The synthesis of this compound itself can be achieved through the reaction of diphenyldichlorosilane with methanol. researchgate.net

Advanced Functional Materials

This compound is a versatile precursor and coupling agent in the synthesis of a wide range of advanced functional materials. atomfair.com Its ability to functionalize surfaces and act as a crosslinker is key to creating materials with tailored properties.

One notable application is in environmental remediation. A cost-effective adsorbent material for removing pyrene, a polycyclic aromatic hydrocarbon, from water systems has been developed using pomelo peel biowaste treated with this compound (DPDMS-NPP). acs.orgnih.gov The treatment results in a material with a well-developed porous structure, a large specific surface area, and an abundance of phenyl functional groups, which significantly enhance its adsorption capacity for pyrene. acs.orgresearchgate.net

In the field of separation technologies, this compound is used to prepare advanced silica membranes via chemical vapor deposition. acs.orgtandfonline.com These membranes exhibit high hydrogen permeance and selectivity, making them effective for long-term, stable hydrogen production from organic chemical hydrides like methylcyclohexane (B89554) in membrane reactors. acs.org

Additionally, this compound is used as a surface treatment agent for silica gels in the preparation of optically-active polyurethanes, which serve as chiral stationary phases for chromatographic resolution. mdpi.com It also functions as an intermediate for high-temperature silicone resins and as a component in creating hydrophobic coatings. researchgate.netgelest.com

Table 2: this compound in Advanced Functional Materials

Material TypeRole of this compoundApplicationKey PropertiesCitations
Bio-adsorbent Surface treatment for pomelo peel biochar.Environmental remediation (pyrene removal).High surface area, porous, abundant phenyl groups. acs.orgnih.govresearchgate.net
Silica Membranes Precursor in chemical vapor deposition (CVD).Hydrogen production and gas separation.High H₂ permeance and selectivity, thermal stability. acs.orgtandfonline.com
Chiral Stationary Phases Coupling agent for treating silica gels.Chiral chromatography.Creates interaction sites for chiral recognition. mdpi.com
Hydrophobic Coatings Modifies nanoparticles to create hydrophobic surfaces.Crack-resistant coatings.Enhances resistance to stresses during drying. researchgate.net

Sustainable Chemical Processes and Circular Economy

The principles of sustainable chemistry and the circular economy focus on designing processes that minimize waste, utilize renewable resources, and keep materials in use for as long as possible. mdpi.comfrontiersin.org Organosilicon chemistry is contributing to this paradigm shift.

A prime example involving this compound is the development of a sustainable, cobalt-catalyzed process for synthesizing alkoxysilanes. csic.esnih.gov This method couples the synthesis of compounds like this compound from hydrosilanes with the production of hydrogen gas, a green energy vector. csic.es This represents a circular approach where a high-value chemical is produced alongside a clean fuel, using an earth-abundant metal catalyst under mild conditions. csic.esnih.gov

The use of this compound to create adsorbents from agricultural waste (pomelo peels) also aligns with the circular economy. acs.orgnih.gov This process transforms a low-value biowaste into a high-performance material for environmental cleanup, an approach known as waste valorization. mdpi.comresearchgate.net These examples demonstrate the potential of this compound chemistry to contribute to more sustainable and economically viable industrial processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.